Chloro-acetic acid sec-butyl ester

Description

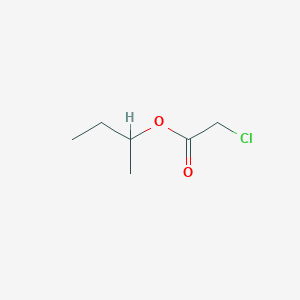

Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUHSYTVMNEJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298322 | |

| Record name | Sec-butyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-64-9 | |

| Record name | 1-Methylpropyl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro-acetic acid sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 1-methylpropyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sec-butyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-acetic acid sec-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Chloro Acetic Acid Sec Butyl Ester

Catalytic Esterification Strategies

The direct esterification of chloroacetic acid with sec-butanol remains the most prevalent method for producing chloroacetic acid sec-butyl ester. This acid-catalyzed reaction is reversible, necessitating strategies to drive the equilibrium towards the product side.

Homogeneous Catalysis in Ester Synthesis

Traditionally, strong mineral acids such as sulfuric acid and hydrochloric acid have been employed as catalysts in the synthesis of chloroacetic acid esters. zsmu.edu.ua These homogeneous catalysts are effective in protonating the carbonyl oxygen of the chloroacetic acid, thereby enhancing its electrophilicity for nucleophilic attack by sec-butanol. The reaction is typically conducted under reflux conditions at temperatures ranging from 100 to 130°C. To shift the reaction equilibrium and maximize yield, a molar excess of sec-butanol is often used, with ratios of acid to alcohol ranging from 1:3 to 1:5. Catalyst loading is generally kept between 1 and 5 wt% of the acid, with reaction times spanning from 4 to 8 hours. While effective, achieving yields of 65-75%, this method suffers from challenges related to catalyst separation, reactor corrosion, and the generation of acidic waste streams. researchgate.net

Heterogeneous Catalysis with Solid Acid Systems

To address the drawbacks of homogeneous catalysis, significant research has been directed towards the use of solid acid catalysts. These heterogeneous systems offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. researchgate.net

Strongly acidic cation-exchange resins, such as those with sulfonic acid groups (-SO3H) like Amberlyst-15, have emerged as effective catalysts for the esterification of chloroacetic acid. researchgate.net These resins provide a solid support for the acidic functional groups, facilitating their easy removal from the product mixture through simple filtration. researchgate.net In a continuous flow process, chloroacetic acid and sec-butanol can be pre-mixed and then passed through a fixed-bed reactor containing the ion-exchange resin. This approach eliminates the need for corrosive liquid acids and simplifies the purification process. Optimized conditions for such systems often involve temperatures between 100 and 130°C and pressures from 1.0 to 2.5 MPa, with a molar ratio of acid to alcohol from 1:1 to 1:5. Studies on analogous systems have reported conversions of the carboxylic acid exceeding 90% with ester selectivities between 89% and 95%.

| Catalyst System | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Reaction Time (hours) | Yield (%) |

| Sulfuric Acid | 100-130 | 1:3 to 1:5 | 1-5 wt% | 4-8 | 65-75 |

| Ion-Exchange Resin | 100-130 | 1:1 to 1:5 | - | - | >90 (conversion) |

This table provides a summary of typical reaction conditions for the synthesis of chloroacetic acid sec-butyl ester using different catalytic systems.

Mesoporous aluminosilicates, such as those derived from the acid activation of clays (B1170129) like montmorillonite, have shown promise as catalysts for esterification reactions. researchgate.net These materials possess a high surface area and a network of pores that can enhance catalytic activity and selectivity. researchgate.net For instance, the esterification of acetic acid with sec-butanol to produce sec-butyl acetate (B1210297) has been successfully carried out using mesoporous aluminosilicate (B74896) catalysts, achieving high conversion rates of up to 89% with nearly 100% selectivity. researchgate.net While specific data on the use of these catalysts for chloroacetic acid sec-butyl ester is not as prevalent, their effectiveness in similar esterification reactions suggests their potential as a viable alternative.

Kinetic and Mechanistic Studies of Esterification Reactions

The mechanism of acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilic character of the carbonyl carbon, making it more susceptible to attack by the alcohol's hydroxyl group. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.

Kinetic studies of the esterification of monochloroacetic acid with butan-1-ol in the presence of sulfuric acid have shown the reaction to follow a second-order kinetic model. zsmu.edu.ua The rate of reaction is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. zsmu.edu.ua Increasing the temperature generally leads to a higher reaction rate constant. zsmu.edu.ua The activation energy for the esterification of monochloroacetic acid with butan-1-ol has been determined to be 165 kJ/mol. zsmu.edu.ua

Non-Esterification Synthetic Routes to Chloro-acetic acid sec-butyl ester Analogues

While direct esterification is the primary route, other synthetic strategies can be employed to produce analogues of chloroacetic acid sec-butyl ester. Transesterification, for instance, involves the reaction of an existing ester with an alcohol in the presence of a catalyst to produce a different ester. organic-chemistry.org This method can be catalyzed by both acids and bases. organic-chemistry.org For example, a different chloroacetate (B1199739) ester could be reacted with sec-butanol to yield chloroacetic acid sec-butyl ester.

Acid-Alkene Synthesis Approaches for Butyl Esters

A notable method for synthesizing butyl esters involves the direct addition of a carboxylic acid to an alkene. This acid-alkene synthesis route is particularly relevant for producing tert-butyl esters and can be adapted for sec-butyl esters. In a process analogous to the synthesis of this compound, tert-butyl chloroacetate is synthesized by reacting chloroacetic acid with isobutylene (B52900). google.com This reaction is typically performed in the presence of a high-efficiency catalyst, such as a strong acid ion-exchange resin. google.com

The process involves dissolving the chloroacetic acid in a solvent like dichloromethane (B109758) and then introducing the alkene gas into the reactor containing the catalyst. google.com The reaction proceeds under controlled temperature conditions to yield the ester. google.com This approach is considered a green production process as the catalyst can be reused and it avoids the production of significant wastewater, unlike traditional methods that use chloroacetyl chloride and tert-butyl alcohol which generate considerable waste. google.com A patent for a similar process describes heating chloroacetic acid and isobutene in an autoclave at 90°C for 6 hours, achieving an internal pressure of 10 bar. researchgate.net

Table 1: Representative Conditions for Acid-Alkene Synthesis of Butyl Chloroacetate

| Parameter | Condition | Source |

| Reactants | Chloroacetic acid, Isobutene | google.comresearchgate.net |

| Catalyst | Strong acid ion-exchange resin | google.com |

| Solvent | Dichloromethane | google.com |

| Temperature | 20-35°C or 90°C | google.comresearchgate.net |

| Reaction Time | 6-14 hours | google.comresearchgate.net |

| Key Advantage | Higher conversion, catalyst reusability, reduced wastewater | google.com |

Steglich Esterification and its Adaptations in Chloroacetate Chemistry

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly for substrates that are sensitive to acid or sterically hindered. organic-chemistry.orgnih.gov This makes it a suitable alternative to harsher methods like Fischer esterification. organic-chemistry.orgcommonorganicchemistry.com The reaction utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgyoutube.com

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a more potent nucleophile than the alcohol, intercepts this intermediate to form a reactive acyl-pyridinium species ("active ester"). organic-chemistry.org This species then readily reacts with the alcohol to produce the desired ester, regenerating the DMAP catalyst. A key feature of this reaction is the formal uptake of the water generated during the esterification by DCC, which converts it into the insoluble urea (B33335) byproduct, dicyclohexylurea (DCU), helping to drive the reaction to completion. wikipedia.org

This method has been specifically noted for its utility in synthesizing esters of chloroacetic acid. researchgate.netyoutube.com Its mild, typically room-temperature conditions are advantageous for preserving the chloroacetate functional group, which can be reactive under more strenuous conditions. wikipedia.org

Table 2: Key Reagents in Steglich Esterification

| Reagent | Role | Source |

| Carboxylic Acid (e.g., Chloroacetic acid) | Acyl group donor | wikipedia.org |

| Alcohol (e.g., sec-Butanol) | Nucleophile | wikipedia.org |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Coupling agent (activates carboxylic acid) | wikipedia.orgyoutube.com |

| DMAP (4-Dimethylaminopyridine) | Acyl-transfer catalyst | organic-chemistry.orgwikipedia.org |

| Solvent | Typically a polar aprotic solvent | wikipedia.org |

Green Chemistry Principles in this compound Production

The production of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer, recyclable materials. nih.gov These principles are actively being applied to the synthesis of this compound through innovations in catalysis and process design.

Sustainable Catalysis and Catalyst Recyclability

A key focus in green esterification is replacing traditional homogeneous acid catalysts, such as sulfuric acid, with more sustainable heterogeneous catalysts. nih.gov Homogeneous catalysts are effective but suffer from issues like corrosivity (B1173158) and difficult separation from the product mixture, leading to waste. nih.gov

Heterogeneous solid acid catalysts, such as strongly acidic cation-exchange resins (e.g., Amberlyst® 15), offer a greener alternative for the synthesis of this compound. These catalysts are easily separated from the reaction mixture by simple filtration, allowing for straightforward product purification and catalyst recycling. nih.govmdpi.com This simplifies the process and reduces corrosive waste streams. In a fixed-bed reactor system using a cation-exchange resin for analogous esterifications, acetic acid conversions have been reported to exceed 90% with ester selectivities of 89–95%.

Recent research also highlights the use of simple zinc(II) salts as effective and recyclable catalysts for the solvent-free esterification of fatty acids. nih.govacs.org These catalysts operate through a homogeneous mechanism but can be recovered heterogeneously at the end of the reaction, combining the efficiency of homogeneous catalysis with the ease of recycling typical of heterogeneous systems. nih.gov For example, a catalyst like ZnO can be used for multiple reaction cycles without significant loss of activity. nih.govacs.org

Table 3: Comparison of Homogeneous vs. Heterogeneous Catalysts in Esterification

| Feature | Homogeneous Catalysts (e.g., H₂SO₄) | Heterogeneous Catalysts (e.g., Amberlyst® 15, ZnO) | Source |

| Phase | Same phase as reactants | Different phase from reactants | nih.govmdpi.com |

| Activity | Generally high | Can be high, depends on active sites | nih.gov |

| Separation | Difficult, requires neutralization/distillation | Easy, via filtration | nih.govmdpi.com |

| Recyclability | Not typically recycled | Easily recycled for multiple uses | nih.gov |

| Corrosivity | High | Low/None | nih.gov |

| Waste Generation | Higher, due to work-up | Lower, minimal waste | mdpi.com |

Process Optimization for Environmental Efficiency (e.g., reactive distillation)

Process intensification, which combines multiple operations into a single unit, is a core strategy for improving environmental and economic efficiency. researchgate.net Reactive distillation (RD) is a prime example of this, integrating chemical reaction and distillation in one column. researchgate.netwur.nl This technique is particularly effective for equilibrium-limited reactions like esterification. researchgate.netwur.nl

In the context of chloroacetate synthesis, reactive distillation has been successfully applied to produce methyl chloroacetate and ethyl chloroacetate. researchgate.netresearchgate.net The simultaneous removal of a product (the ester) or a byproduct (water) from the reaction zone shifts the chemical equilibrium, driving the reaction towards higher conversion and yield. researchgate.netwur.nl This can lead to near-total conversion of the reactants. wur.nl

Key advantages of reactive distillation include:

Enhanced Conversion: Overcomes equilibrium limitations. wur.nl

Energy Savings: The heat of reaction can be used in-situ for the distillation process. wur.nl

Reduced Capital Cost: A single unit replaces a separate reactor and distillation column. wur.nl

Increased Selectivity: Byproducts can be minimized by continuously removing the desired product. wur.nl

Process Simplification: Leads to a more streamlined and easier-to-control process. wur.nl

For chloroacetate synthesis, a cation exchange resin can be used as the catalyst within the reactive distillation column, further enhancing the green credentials of the process. researchgate.net The use of an entrainer like cyclohexane (B81311) can also be employed to facilitate the removal of water, pushing the equilibrium towards the ester product and achieving yields as high as 98.92% for ethyl chloroacetate. researchgate.net

Elucidation of Reaction Mechanisms and Chemical Transformations of Chloro Acetic Acid Sec Butyl Ester

Mechanistic Pathways of Ester Formation

The synthesis of chloro-acetic acid sec-butyl ester is most commonly achieved through esterification, a fundamental reaction in organic chemistry. The specifics of the mechanistic pathway, particularly concerning catalysis and stereochemistry, are critical for efficient and selective synthesis.

The formation of sec-butyl chloroacetate (B1199739) from chloroacetic acid and sec-butanol is typically accomplished via Fischer esterification. sciencemadness.orgipl.org This acid-catalyzed equilibrium reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water. masterorganicchemistry.com The mechanism is a sequence of protonation and nucleophilic attack steps. youtube.com

The process is initiated by the protonation of the carbonyl oxygen of chloroacetic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com This initial step significantly enhances the electrophilicity of the carbonyl carbon. saskoer.calibretexts.org The alcohol (sec-butanol) then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate.

Following the attack, a proton is transferred from the oxonium ion of the former alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com This conversion of a hydroxyl group into a water molecule creates a good leaving group. The tetrahedral intermediate then collapses, ejecting the water molecule and reforming the carbonyl double bond. The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, sec-butyl chloroacetate. masterorganicchemistry.com

Because the reaction is an equilibrium, high yields are obtained by using an excess of one reactant (typically the less expensive alcohol) or by removing water as it is formed, thereby driving the reaction toward the products according to Le Châtelier's principle. masterorganicchemistry.com

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Chloroacetic Acid, sec-Butanol | Starting materials for the ester. |

| Catalyst | H₂SO₄, HCl, p-Toluenesulfonic acid | Protonates the carboxylic acid to activate it for nucleophilic attack. sciencemadness.orgresearchgate.net |

| Temperature | Reflux | Increases reaction rate; esterification of secondary alcohols can be slow due to steric hindrance. sciencemadness.org |

| Reaction Time | Several hours (e.g., >10 hours) | Required to reach equilibrium, especially with sterically hindered secondary alcohols. sciencemadness.org |

| Workup | Aqueous wash (water, sodium bicarbonate) | To remove the acid catalyst, unreacted alcohol, and carboxylic acid. sciencemadness.org |

A critical aspect of the synthesis of this compound is the stereochemistry at the chiral center of the sec-butyl group. wikipedia.org The sec-butanol reactant is a chiral molecule, existing as (R)- and (S)-enantiomers.

In the Fischer esterification mechanism, the nucleophilic attack on the protonated carboxylic acid occurs via the oxygen atom of the alcohol. masterorganicchemistry.com Crucially, the carbon-oxygen bond of the sec-butanol is not broken during this process. The reaction occurs at the carbonyl group of the chloroacetic acid, and the alcohol's chiral center remains undisturbed.

Consequently, the esterification proceeds with retention of configuration . If the starting alcohol is, for example, (S)-sec-butanol, the product will be (S)-sec-butyl chloroacetate. This stereochemical outcome is a hallmark of the standard Fischer esterification pathway where the alcohol serves as the nucleophile without undergoing substitution at its own chiral carbon. chegg.com

Hydrolytic Stability and Degradation Mechanisms of this compound

The stability of this compound is largely determined by its susceptibility to hydrolysis, a reaction that cleaves the ester bond to yield the parent carboxylic acid and alcohol. chemicalbook.com This degradation can be catalyzed by either acid or base.

Under acidic conditions, the mechanism is the microscopic reverse of Fischer esterification. masterorganicchemistry.com The carbonyl oxygen is protonated, followed by nucleophilic attack by water. Under basic conditions (saponification), a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then expels the sec-butoxide (B8327801) leaving group. saskoer.ca This is followed by an irreversible acid-base reaction between the chloroacetic acid and the alkoxide. saskoer.ca

The rate of hydrolysis can be influenced by steric factors. Esters with bulkier alcohol or acid components, like the sec-butyl group, may hydrolyze more slowly than less sterically hindered esters due to the difficulty of the nucleophile in approaching the carbonyl carbon. asianpubs.org

Furthermore, the chloroacetate moiety itself can undergo hydrolysis, particularly under harsh conditions, to form glycolic acid and a chloride ion. sciencemadness.org This reaction involves the nucleophilic substitution of the chlorine atom by water or hydroxide. Studies on the hydrolysis of chloroacetic acid show this conversion is a key degradation pathway for the chloroacetate part of the molecule. nih.govasianpubs.org

Table 2: Hydrolysis Products of this compound

| Reaction | Products |

|---|---|

| Ester Hydrolysis | Chloroacetic acid and sec-Butanol chemicalbook.com |

Electrophilic and Nucleophilic Reactivity of the Chloroacetate Moiety

The chloroacetate portion of the molecule imparts significant and distinct reactivity. It possesses both an electrophilic carbonyl center and a carbon atom susceptible to nucleophilic attack.

The carbonyl carbon of the ester group is electrophilic, a characteristic property of carboxylic acid derivatives. researchgate.net It is readily attacked by a wide range of nucleophiles, as seen in the hydrolysis reactions discussed previously.

More uniquely, the α-carbon (the carbon atom adjacent to the carbonyl group) is rendered electrophilic by the attached chlorine atom. The chlorine atom is a good leaving group, making the α-carbon a target for nucleophilic substitution (Sɴ2) reactions. This allows for the displacement of the chloride ion by various nucleophiles, providing a pathway to a diverse range of α-substituted esters. nih.gov This reactivity is a cornerstone of the synthetic utility of α-halo esters. acs.org

Table 3: Examples of Nucleophilic Substitution at the α-Carbon

| Nucleophile | Product Type |

|---|---|

| Azide (N₃⁻) | α-Azido ester acs.org |

| Iodide (I⁻) | α-Iodo ester |

| Cyanide (CN⁻) | α-Cyano ester |

| Thiolate (RS⁻) | α-Thioether ester |

Other Transformative Reactions Relevant to this compound

Beyond esterification, hydrolysis, and simple substitution, this compound can participate in several other important chemical transformations.

One of the most notable is the Darzens condensation (or Darzens reaction). In this reaction, an α-halo ester reacts with a ketone or an aldehyde in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. chemicalbook.com The reaction proceeds via the formation of an enolate from the α-chloro ester, which then attacks the carbonyl of the ketone or aldehyde. The resulting alkoxide intermediate undergoes an intramolecular Sɴ2 reaction, where the oxygen attacks the carbon bearing the chlorine, displacing it to form the epoxide ring. nih.gov

Another key transformation is reduction . The ester functionality can be reduced, for instance with lithium aluminum hydride (LiAlH₄), to yield 2-chloroethanol, with the sec-butoxy group being eliminated. Simultaneously or separately, the carbon-chlorine bond can also be reduced. For example, reductive dehalogenation can replace the chlorine atom with a hydrogen, yielding sec-butyl acetate (B1210297). The reduction of the ester group in the presence of the chloro substituent can lead to the formation of a chlorohydrin. acs.org

Exploration of Chloro Acetic Acid Sec Butyl Ester Derivatives and Their Synthetic Applications

Chloro-acetic acid sec-butyl ester as a Versatile Synthetic Intermediate

The dual functionality of this compound makes it a valuable precursor in numerous organic transformations. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack, while the ester group can undergo various reactions, including hydrolysis and transesterification.

Precursor in the Synthesis of Carboxylic Acids and their Derivatives (e.g., Thioglycolic Acid, Glycolic Acid)

This compound is an effective starting material for the synthesis of important carboxylic acid derivatives such as thioglycolic acid and glycolic acid. The general strategy involves the nucleophilic displacement of the chloride ion by a sulfur or oxygen nucleophile, respectively.

The synthesis of thioglycolic acid esters can be achieved by reacting the corresponding chloroacetate (B1199739) ester with a sulfide (B99878) source. For instance, the reaction of butyl chloroacetate with sodium sulfide in an inert organic solvent like acetone (B3395972) leads to the formation of dibutyl thiodiglycolate. google.com A similar reaction of chloroacetic acid with sodium hydrosulfide (B80085) is a known method for producing thioglycolic acid. researchgate.netpatsnap.com By extension, reacting sec-butyl chloroacetate with a suitable sulfur nucleophile would yield sec-butyl thioglycolate. The reaction typically proceeds via a nucleophilic substitution mechanism where the sulfur-containing nucleophile attacks the carbon atom bonded to the chlorine.

Similarly, the synthesis of glycolic acid esters can be accomplished through the hydrolysis of the chloroacetate ester. A German patent describes a process for preparing glycolic acid esters by heating chloroacetic acid with sodium carbonate and an alcohol, such as butyl alcohol. google.com This process initially forms the sodium salt of glycolic acid, which is then esterified. Applying this methodology, sec-butyl chloroacetate can be hydrolyzed under basic conditions to yield sec-butyl glycolate. The hydrolysis of chloroacetic acid itself is a well-established method for producing glycolic acid. dissertationtopic.netzhonglanindustry.com

| Product | Reagents | General Conditions |

| sec-Butyl thioglycolate | Sodium hydrosulfide or Sodium sulfide | Nucleophilic substitution in a suitable solvent |

| sec-Butyl glycolate | Water, typically with a base | Hydrolysis, followed by esterification if starting from the acid |

Role in the Formation of Nitrogen-Containing Organic Compounds (e.g., Betaines, Heterocycles)

The electrophilic nature of this compound facilitates its use in the synthesis of various nitrogen-containing compounds, including betaines and heterocyclic systems.

Betaines, which are neutral chemical compounds with a positively charged cationic functional group such as a quaternary ammonium (B1175870) or phosphonium (B103445) cation and a negatively charged functional group such as a carboxylate group, can be synthesized using chloroacetate esters. A common method involves the reaction of a tertiary amine with a chloroacetate. For example, the synthesis of betaine (B1666868) (trimethylglycine) can be achieved by reacting trimethylamine (B31210) with sodium chloroacetate. google.com Following this principle, the reaction of a tertiary amine with this compound would lead to the formation of a quaternary ammonium salt, which upon hydrolysis of the ester group, would yield a betaine.

Furthermore, this compound can serve as a precursor for the synthesis of various heterocyclic compounds. The reaction of ethyl chloroacetate with 2-mercaptobenzothiazole (B37678) in the presence of a base like triethylamine (B128534) yields ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, a key intermediate for further heterocyclic transformations. chemmethod.com This reaction proceeds via a nucleophilic substitution where the thiol group of the benzothiazole (B30560) displaces the chloride of the chloroacetate. This methodology can be extended to sec-butyl chloroacetate for the synthesis of a variety of sulfur-containing heterocycles. Another example involves the reaction of chloroacetic acid with thiosemicarbazide (B42300) to form an intermediate that can be cyclized to produce thiazolidinone derivatives, which are important heterocyclic scaffolds in medicinal chemistry. nih.gov

Pathways to Arylacetic Acids and Related Scaffolds

Arylacetic acids and their esters are significant structural motifs in many pharmaceuticals and fine chemicals. This compound can be a potential starting material for the synthesis of these compounds through reactions such as the Friedel-Crafts acylation.

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. wikipedia.org In a Friedel-Crafts acylation, an acyl group is introduced to an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.com While direct alkylation of an aromatic ring with this compound might be challenging due to potential rearrangements and deactivation of the ring, a Friedel-Crafts acylation approach is more plausible. The reaction would involve the in-situ generation of an acylium ion from this compound, which would then be attacked by the aromatic ring. Subsequent reduction of the resulting keto group would furnish the arylacetic acid ester.

Although direct examples with sec-butyl chloroacetate are not prevalent in the literature, the principles of the Friedel-Crafts reaction support this synthetic route. The reaction of benzene (B151609) with 1-chlorobutane, for example, is known to produce a mixture of butylbenzene (B1677000) and sec-butylbenzene, illustrating the potential for such transformations. openstax.org The synthesis of arylacetic acid esters has also been achieved through other methods, such as the copper-catalyzed arylation of ethyl acetoacetate, highlighting the importance of this class of compounds. researchgate.net

Design and Synthesis of Novel sec-Butyl Ester Compounds

The sec-butyl group in this compound introduces a chiral center, which has significant implications for the stereochemistry of its reactions and the properties of its derivatives.

Stereoisomeric Studies of sec-Butyl Esters

The presence of a stereocenter in the sec-butyl group means that this compound exists as a pair of enantiomers: (R)-sec-butyl 2-chloroacetate and (S)-sec-butyl 2-chloroacetate. The stereochemistry of reactions involving this ester is of great interest.

In nucleophilic substitution reactions at the carbonyl carbon, the stereocenter in the sec-butyl group is typically not affected. However, in reactions where the ester is cleaved, such as in certain hydrolysis or transesterification reactions, the stereochemical outcome at the sec-butyl carbon needs to be considered. For instance, in a bimolecular nucleophilic substitution (SN2) reaction involving the cleavage of the oxygen-sec-butyl bond, an inversion of configuration at the chiral carbon would be expected. chegg.com

The field of stereochemistry provides rules, such as the Cahn-Ingold-Prelog (CIP) priority rules, to assign the absolute configuration (R or S) to a chiral center. sathyabama.ac.in These rules are essential for unambiguously describing the stereoisomers of sec-butyl esters and their reaction products. The study of stereoisomers is crucial as different enantiomers or diastereomers of a molecule can have distinct biological activities and physical properties.

Structure-Reactivity Relationship Studies of this compound Analogues

The reactivity of this compound can be modulated by introducing different substituents into the molecule. The study of the relationship between the structure of these analogues and their reactivity is a key aspect of organic synthesis and medicinal chemistry.

For instance, the nature of the halogen atom in α-haloesters influences their reactivity. The reactivity generally follows the order I > Br > Cl > F, which is related to the bond strength and the leaving group ability of the halide. Therefore, the iodo- or bromo-analogue of sec-butyl chloroacetate would be expected to be more reactive in nucleophilic substitution reactions.

Utilization in Broader Organic Synthetic Strategies (e.g., functionalized 1-chloroisoquinolines)

The utility of this compound and its derivatives extends into more complex organic synthetic strategies, serving as a versatile building block for the construction of heterocyclic frameworks. A notable application lies in the synthesis of functionalized 1-chloroisoquinolines, a class of compounds with significant interest in medicinal chemistry and materials science. The strategic incorporation of the chloroacetyl moiety, derivable from this compound, into appropriate precursors allows for cyclization reactions that form the core isoquinoline (B145761) structure.

One of the most prominent methods for isoquinoline synthesis is the Bischler-Napieralski reaction. wikipedia.orgjk-sci.comnrochemistry.com This reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org These intermediates can then be aromatized to the corresponding isoquinolines. The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. jk-sci.comnrochemistry.com

The synthesis of a 1-chloroisoquinoline (B32320) derivative can be envisioned through a multi-step process commencing with the N-acylation of a substituted phenethylamine (B48288). While direct acylation with this compound is a possibility, a more common laboratory approach involves the use of chloroacetyl chloride. This reagent readily reacts with phenethylamines to produce the necessary N-(2-phenylethyl)-2-chloroacetamide precursors. The resulting chloroacetamide possesses the key structural elements required for a subsequent Bischler-Napieralski-type cyclization.

The general synthetic pathway is outlined below:

N-Acylation: A substituted phenethylamine is acylated with a chloroacetylating agent. This step introduces the chloroacetyl group, which is crucial for the subsequent cyclization and for the introduction of the chlorine atom at the 1-position of the isoquinoline ring.

Cyclization: The resulting N-(2-phenylethyl)-2-chloroacetamide undergoes an intramolecular cyclization reaction, typically promoted by a Lewis acid or a dehydrating agent. This step forms the dihydroisoquinoline ring.

Aromatization/Rearrangement: The dihydroisoquinoline intermediate can then be subjected to conditions that lead to the fully aromatic 1-chloroisoquinoline. This may involve an oxidation step or a rearrangement, depending on the specific reaction conditions and the substitution pattern of the starting material.

The presence of the chlorine atom on the acetyl group can influence the reactivity of the intermediate in the cyclization step. The electron-withdrawing nature of the chlorine atom can affect the ease of formation of the nitrilium ion or the alternative imine-ester intermediate proposed in the Bischler-Napieralski reaction mechanism. wikipedia.org

A representative set of reactants and conditions for the key cyclization step in the synthesis of isoquinoline precursors is detailed in the table below. While these examples may not directly employ this compound, they illustrate the general conditions applicable to the cyclization of N-acylated phenethylamines.

| Precursor | Reagent | Conditions | Product Type |

| β-Arylethylamide | POCl₃ | Reflux | 3,4-Dihydroisoquinoline |

| β-Arylethylamide | P₂O₅, POCl₃ | Reflux | 3,4-Dihydroisoquinoline |

| β-Arylethylcarbamate | Tf₂O, 2-chloropyridine | Mild | 3,4-Dihydroisoquinoline |

| N-Acyltryptamine | Trifluoromethanesulfonic anhydride | - | Spiroindoleninium ion |

The synthesis of functionalized 1-chloroisoquinolines via this strategy highlights the versatility of chloroacetyl derivatives in constructing complex heterocyclic systems. The ability to introduce a chlorine atom at a specific position during the ring-forming process is a valuable tool for medicinal chemists, as it allows for further functionalization through nucleophilic substitution reactions at that position.

Advanced Analytical and Spectroscopic Characterization of Chloro Acetic Acid Sec Butyl Ester

Chromatographic Methodologies for Purity and Composition Analysis

Chromatographic techniques are essential for separating and quantifying the components of a sample, thereby assessing the purity of chloro-acetic acid sec-butyl ester.

Gas Chromatography Techniques

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound. This method is frequently utilized to confirm the purity of the synthesized ester, which is often expected to be greater than 98%. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.

For this compound, specific retention indices are used for identification. The Kovats retention index, a relative measure of retention time, has been determined for this compound on different types of GC columns. nih.gov

Table 1: Kovats Retention Index for this compound

| Column Type | Kovats Retention Index |

|---|---|

| Standard non-polar | 941 nih.gov |

These values help in the identification of the compound by comparing them with known standards under the same chromatographic conditions. GC analysis is also crucial in monitoring the synthesis process, allowing for the detection of starting materials like sec-butanol and chloroacetic acid, as well as any side-products, ensuring the final product meets required purity standards.

Liquid Chromatography Applications

While GC is well-suited for volatile compounds, liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), offers a versatile alternative for analysis. For esters like this compound, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method for a related compound, butyl chloroacetate (B1199739), utilizes a C18 or a specialized Newcrom R1 column. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape and resolution. sielc.com For mass spectrometry compatibility, formic acid is preferred over phosphoric acid. sielc.com Such HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Furthermore, specialized HPLC techniques can be employed for the analysis of related acidic impurities. For instance, a method utilizing a Bridge Ion Separation Technology (BIST™) on a BIST™ A+ column has been developed for separating haloacetic acids. sielc.com This method uses a mobile phase rich in organic solvent and a multi-charged positive buffer to retain and separate anionic analytes on a cation-exchange column. sielc.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) Range |

|---|---|

| sec-butyl CH₃ | ~1.2–1.4 |

The integration of the signal areas in the ¹H NMR spectrum corresponds to the ratio of the number of protons, while the splitting patterns (e.g., doublet, triplet, quartet) reveal information about neighboring protons.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct peaks for the carbonyl carbon, the carbon bearing the chlorine atom, and the four different carbons of the sec-butyl group. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to the vibrations of their chemical bonds.

The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. A strong absorption peak corresponding to the carbonyl (C=O) stretch of the ester group is a key identifier. Another significant peak is attributed to the carbon-chlorine (C-Cl) bond stretch. IR spectra are often obtained using a neat sample in a capillary cell. nih.gov

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (ester stretch) | ~1740 |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When combined with GC, it provides a powerful method for identifying components of a mixture. nih.gov

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. However, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation of esters typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org

For this compound, a significant peak is observed at an m/z of 77. nih.gov The presence of a chlorine atom is indicated by the characteristic isotopic pattern in the mass spectrum, where fragments containing chlorine will appear as two peaks (M and M+2) separated by two mass units, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Table 4: Predicted Adducts and their m/z in Mass Spectrometry of this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 151.05203 uni.lu |

| [M+Na]⁺ | 173.03397 uni.lu |

| [M-H]⁻ | 149.03747 uni.lu |

Analysis of these fragmentation patterns allows for the confirmation of the molecular structure and the identification of the compound. libretexts.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| sec-Butanol |

| Chloroacetic acid |

| Butyl chloroacetate |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

X-ray Diffraction Analysis of Crystalline Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the precise three-dimensional structure of a molecule. youtube.com This technique relies on the ability of a highly ordered crystal lattice to diffract a beam of X-rays. The resulting diffraction pattern, consisting of reflections with specific positions and intensities, allows for the calculation of electron density maps, which in turn reveal the exact spatial arrangement of every atom in the molecule. youtube.com

While X-ray diffraction provides unparalleled structural detail, its application requires the formation of a high-quality single crystal. For this compound, which is a liquid at room temperature, this analysis would necessitate the synthesis of a suitable solid derivative. As of now, specific crystallographic data for derivatives of this compound are not widely available in public repositories like the Cambridge Crystallographic Data Centre (CCDC).

However, were a suitable crystalline derivative to be synthesized and analyzed, SC-XRD would provide invaluable data. The key findings from such an analysis would include:

Unambiguous Molecular Structure: Confirmation of the covalent bonding and connectivity, distinguishing it from any potential isomers.

Precise Bond Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsional angles within the molecule. This would detail the geometry of the ester functional group and the conformation of the sec-butyl chain.

Stereochemistry: If a chiral derivative were prepared from an enantiomerically pure source, its absolute configuration could be determined.

Intermolecular Interactions: The analysis would reveal how molecules pack together in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (if applicable in the derivative), dipole-dipole interactions, and van der Waals forces that govern the solid-state structure. researchgate.netnih.gov

The power of this technique is routinely demonstrated in the structural elucidation of complex organic molecules, including those containing ester or halogen functionalities, where it provides critical insights into structure-property relationships. researchgate.net

Method Development and Validation in Analytical Chemistry for this compound

Developing and validating analytical methods is a critical requirement in chemical analysis, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose. pharmtech.compharmaguideline.com For a volatile compound like this compound, Gas Chromatography (GC) is the most appropriate analytical technique.

Method Development

A robust GC method for the quantification of this compound would be developed based on established principles for ester analysis, such as those outlined in NIOSH Method 1450 for similar compounds like sec-butyl acetate (B1210297). cdc.govwikisource.org The primary components of the developed method would include:

Technique: Gas Chromatography, for its ability to separate volatile organic compounds.

Detector: A Flame Ionization Detector (FID) provides a robust and linear response for carbon-containing compounds. For enhanced specificity and definitive identification, a Mass Spectrometer (MS) can be used as the detector. nih.gov

Column: A capillary column with a mid-polarity stationary phase, such as a DB-Wax or equivalent, is suitable for resolving esters from potential impurities. cdc.gov

Temperatures: The injector and detector would be maintained at elevated temperatures (e.g., 225 °C and 250 °C, respectively) to ensure complete vaporization and prevent condensation. A temperature-programmed column oven (e.g., starting at 50°C and ramping at 5°C/min to 110°C) would be employed to achieve optimal separation of the analyte from starting materials or byproducts. cdc.govwikisource.org

Sample Preparation: Samples would be prepared by accurate dilution in a suitable high-purity solvent, such as carbon disulfide or hexane. scribd.com An internal standard may be added to improve precision.

Method Validation

Following development, the method must be validated according to guidelines from the International Council for Harmonisation (ICH) to demonstrate its performance. pharmtech.com The validation process assesses several key parameters.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, starting materials). | The analyte peak is well-resolved from other peaks (Resolution > 2), and the peak is pure (confirmed by MS if available). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) > 0.99 for a calibration curve constructed from at least five concentration standards. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration for an assay. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by spike-recovery studies. | Recovery between 98.0% and 102.0% for the analyte spiked into a blank matrix at multiple levels (e.g., 3 levels, 3 replicates each). |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes Repeatability and Intermediate Precision. | Relative Standard Deviation (%RSD) ≤ 2.0%. For modern instruments, ≤ 1.0% is often achievable. chromatographyonline.com |

| LOD / LOQ | The lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ). | Determined based on signal-to-noise ratio (S/N); typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. youtube.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature). | No significant change in results; system suitability parameters remain within specification. |

Below are tables with representative data from a hypothetical validation study for a GC method analyzing this compound.

Linearity Data

| Standard Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 1.0 | 4,950 |

| 5.0 | 25,100 |

| 10.0 | 50,300 |

| 25.0 | 125,500 |

| 50.0 | 250,100 |

| 100.0 | 499,800 |

Result: A linear regression of this data would yield a correlation coefficient (R²) > 0.999, demonstrating excellent linearity.

Accuracy and Precision Data (n=3 replicates at each level)

| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | Repeatability (%RSD) |

|---|---|---|---|

| 80% | 80.0 | 99.5 | 0.8% |

| 100% | 100.0 | 100.3 | 0.6% |

| 120% | 120.0 | 100.8 | 0.7% |

Result: The high recovery rates and low %RSD values would confirm the method is both accurate and precise. chromatographyonline.com

Computational Chemistry Approaches to Chloro Acetic Acid Sec Butyl Ester Research

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational methods are instrumental in mapping out the detailed pathways of chemical reactions involving Chloro-acetic acid sec-butyl ester, such as its hydrolysis or esterification. These studies provide insights into the reaction's feasibility, speed, and the influence of the surrounding environment.

A key aspect of studying a chemical reaction is identifying the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net Computational methods, particularly DFT, can be used to locate and characterize the geometry of the transition state for reactions like the hydrolysis of this compound. nih.govukm.my

Once the structures of the reactants, products, and the transition state are optimized, the activation energy (Ea) can be calculated. This is the energy barrier that must be overcome for the reaction to occur and is a critical factor in determining the reaction rate. For instance, in the base-catalyzed hydrolysis of esters, computational models can determine whether the rate-determining step is the nucleophilic attack of the hydroxide (B78521) ion or the departure of the leaving group. nih.gov

Table 2: Illustrative Activation Energies for Ester Hydrolysis (Note: This table provides example data for a generic ester hydrolysis reaction to illustrate the output of such calculations.)

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | DFT (B3LYP/6-31G) | 15.2 |

| Leaving Group Departure | DFT (B3LYP/6-31G) | 12.8 |

Reactions are rarely carried out in the gas phase; they typically occur in a solvent. The solvent can have a profound effect on reaction kinetics and mechanisms. numberanalytics.com Computational solvation models are used to account for these environmental effects. wikipedia.org These models can be broadly categorized into two types:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnumberanalytics.com They are computationally efficient and are widely used to estimate the influence of the solvent on the energies of reactants, products, and transition states. numberanalytics.compitt.edu

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. pitt.edu This provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net However, this method is significantly more computationally expensive. Often, a hybrid approach (QM/MM) is used, where the reacting molecules are treated with quantum mechanics and the surrounding solvent molecules are treated with less expensive molecular mechanics. numberanalytics.com

By applying these models, researchers can predict how the reactivity of this compound might change in different solvents, which is crucial for optimizing reaction conditions.

Table 3: Common Solvation Models Used in Computational Chemistry

| Model Type | Model Name | Description |

|---|---|---|

| Implicit | PCM (Polarizable Continuum Model) | Represents the solvent as a polarizable continuum. |

| SMD (Solvation Model based on Density) | A universal solvation model based on the solute's electron density. numberanalytics.com | |

| Explicit | QM/MM (Quantum Mechanics/Molecular Mechanics) | Treats the solute with quantum mechanics and the solvent with molecular mechanics. numberanalytics.com |

Prediction and Interpretation of Spectroscopic Data

Computational methods are highly effective in predicting and helping to interpret various types of spectroscopic data for molecules like this compound. This is valuable for confirming the structure of a synthesized compound and for understanding its spectroscopic signatures.

Calculations of vibrational frequencies using DFT or ab initio methods can generate a theoretical infrared (IR) spectrum. mdpi.com By comparing the predicted spectrum with the experimental one, specific peaks can be assigned to the vibrations of particular functional groups, such as the carbonyl (C=O) stretch or the C-Cl stretch.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are very useful for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which can be challenging for complex structures. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. mdpi.com

Table 4: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for an Ester (Note: This table shows example data for a related ester to demonstrate the principle of spectroscopic prediction.)

| Spectroscopic Data | Atom/Group | Experimental Value | Calculated Value (DFT) |

|---|---|---|---|

| IR Frequency (cm⁻¹) | C=O stretch | 1740 | 1755 |

| ¹³C NMR Chemical Shift (ppm) | C=O carbon | ~170 | ~172 |

| -CH₂-Cl carbon | ~41 | ~43 |

In Silico Screening and Design of this compound Analogs for Chemical Properties

Computational chemistry provides powerful tools for the investigation and design of novel molecules, offering a cost-effective and time-efficient alternative to traditional experimental synthesis and testing. In the context of this compound, in silico methods are pivotal for screening virtual libraries of its analogs and designing new structures with tailored chemical properties. These approaches allow researchers to predict the characteristics of hypothetical compounds, prioritizing the most promising candidates for synthesis.

The core of in silico design involves systematically modifying the parent structure of this compound and evaluating the resulting analogs using computational models. Modifications can be made to either the chloroacetic acid moiety or the sec-butyl ester group. For instance, the chlorine atom could be replaced by other halogens to modulate reactivity, or the sec-butyl group could be exchanged for different alkyl or aryl chains to alter properties like solubility or steric hindrance.

Key computational methodologies employed in this field include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. These techniques are instrumental in establishing correlations between molecular structure and chemical or biological activity, thereby guiding the design of new analogs with enhanced or specific functionalities.

Quantitative Structure-Activity Relationship (QSAR)

QSAR analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. researchgate.netnih.gov For esters and their derivatives, QSAR models can predict various properties, from reactivity in organic synthesis to potential biological interactions.

In a typical QSAR study, a series of analogs are designed, and their structural or physicochemical properties, known as molecular descriptors, are calculated. These descriptors can include steric parameters (e.g., molar refractivity), electronic parameters (e.g., total energy), and topological indices. researchgate.net A statistical model is then built to correlate these descriptors with an observed or desired property. The robustness of these models is often evaluated using statistical coefficients like the non-cross-validated regression coefficient (r²) and the cross-validated regression coefficient (q²). nih.gov

Research on derivatives of monochloroacetic acid has successfully used QSAR to identify key molecular features that govern antimicrobial activity. researchgate.net For example, studies indicated the importance of the steric parameter, molar refractivity (MR), in describing antibacterial properties, while the electronic parameter, total energy (Te), was crucial for describing antifungal activity. researchgate.net Similarly, Holographic QSAR (HQSAR), a specific variant of the technique, has been effectively used to develop robust models for other esters. nih.gov

| Computational Technique | Description | Application to this compound Analogs | Reference Example |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Develops mathematical models that correlate molecular descriptors with a specific activity or property. | Predicting reactivity, solubility, or potential biological activity of newly designed analogs. | QSAR studies on monochloroacetic acid derivatives identified descriptors for antimicrobial activity. researchgate.net |

| HQSAR (Holographic QSAR) | A 2D QSAR method that uses molecular fragments to generate predictive models without requiring 3D alignment. | Rapidly screening large virtual libraries of ester analogs for desired properties. | A robust HQSAR model was developed for selected esters with high predictive value (q² of 0.912). nih.gov |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule when bound to a specific target, such as an enzyme or receptor. | Designing analogs that can effectively interact with a biological target, for example, in the development of new herbicides or pharmaceuticals. | Docking studies on dichloroacetate (B87207) analogs helped investigate binding modes and interactions with target enzymes. researchgate.net |

| Quantum Chemical Calculations | Uses quantum mechanics to compute molecular properties like electronic structure and reactivity. | Estimating reactive uptake coefficients and understanding reaction mechanisms at a molecular level. | Quantum calculations were used to investigate the formation of chloroacetic acid in the atmosphere. copernicus.org |

Molecular Docking and Analog Design

Molecular docking is a powerful simulation tool used to predict how a small molecule (ligand), such as an analog of this compound, might interact with a macromolecular target, typically a protein. researchgate.netnih.gov This method is fundamental in drug discovery and the design of bioactive compounds, as it provides insights into binding modes and affinities. mdpi.com

The process involves placing a virtual model of the ligand into the binding site of the target protein and calculating the most likely binding geometry and energy. By screening a library of designed analogs, researchers can identify candidates that exhibit the strongest and most specific interactions. For example, in studies of dichloroacetate analogs, molecular docking was used to investigate detailed binding modes and interactions with target enzymes, providing a plausible mechanism of action. researchgate.net The binding energies calculated from these simulations can indicate a higher affinity for the target compared to a parent compound. researchgate.net

Hypothetical Screening of this compound Analogs

To illustrate the design process, a hypothetical in silico screening of this compound analogs is presented below. In this scenario, the goal is to design analogs with potentially enhanced reactivity for use as intermediates in organic synthesis. The parent molecule is modified by altering the ester group (R) and the halogen atom (X). A hypothetical QSAR model is then used to predict a "Reactivity Index," where a higher index suggests a more favorable candidate for a specific synthetic application.

| Analog ID | Parent Structure Moiety | Modification | Predicted Reactivity Index (Arbitrary Units) | Rationale for Design |

|---|---|---|---|---|

| SEC-BUT-Cl | This compound | None (Parent Compound) | 1.00 | Baseline for comparison. |

| SEC-BUT-F | Ester Group: sec-Butyl | X = Fluorine | 0.85 | Investigate effect of a more electronegative halogen. |

| SEC-BUT-Br | Ester Group: sec-Butyl | X = Bromine | 1.25 | Explore the impact of a better leaving group on reactivity. |

| TERT-BUT-Cl | Halogen: Chlorine | R = tert-Butyl | 0.90 | Evaluate the effect of increased steric hindrance near the ester carbonyl. |

| N-PENT-Cl | Halogen: Chlorine | R = n-Pentyl | 1.10 | Assess the influence of a longer, unbranched alkyl chain. |

| CYCLOHEX-Cl | Halogen: Chlorine | R = Cyclohexyl | 1.05 | Study the effect of a cyclic alkyl group on molecular conformation and reactivity. |

This systematic in silico approach allows for the rapid evaluation of numerous potential structures, enabling chemists to focus their synthetic efforts on a smaller, more promising set of candidate molecules.

Environmental Transformation and Fate of Chloro Acetic Acid Sec Butyl Ester

Hydrolytic Processes in Environmental Compartments

Hydrolysis is a significant chemical transformation process for chloroacetic acid sec-butyl ester in aquatic environments. The ester bond is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by either acids or bases. This process results in the formation of chloroacetic acid and sec-butanol.

Table 1: Hydrolysis Products of Chloroacetic acid sec-butyl ester

| Reactant | Products | Influencing Factors |

|---|

Photochemical Degradation Pathways

Photochemical degradation involves the breakdown of a chemical by light energy. This can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species.

Direct Photolysis Mechanisms

Direct photolysis occurs when a chemical itself absorbs solar radiation, leading to its degradation. whiterose.ac.uk For a molecule to undergo direct photolysis, it must possess a chromophore that can absorb light in the environmentally relevant spectrum (wavelengths greater than 290 nm). While specific studies on the direct photolysis of chloroacetic acid sec-butyl ester are limited, the potential for this pathway exists if its chemical structure allows for the absorption of sunlight.

Indirect Photolysis via Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Indirect photolysis is often a more significant degradation pathway for organic chemicals in the environment. youtube.com This process involves the reaction of the chemical with highly reactive species, such as hydroxyl radicals (•OH), which are formed in the atmosphere through photochemical reactions involving ozone and water. youtube.com

Hydroxyl radicals can react with volatile organic compounds by abstracting a hydrogen atom, initiating a series of reactions that lead to the degradation of the parent compound. youtube.com The estimated atmospheric photo-oxidation half-life for similar compounds, like C4 and C8 oxo-process chemicals, ranges from 0.43 to 3.8 days, indicating that indirect photolysis can be a rapid degradation process. nih.gov

Biotransformation and Biodegradation Studies of Esters

Biotransformation and biodegradation are crucial processes in the environmental fate of organic compounds, carried out by microorganisms. whiterose.ac.uk Esters, in general, are known to be susceptible to biodegradation. researchgate.net

Studies on various butyl esters have demonstrated their biodegradability. For example, n-butyl acetate (B1210297) is readily biodegradable, with significant degradation observed in both domestic sewage sludge and seawater. inchem.org Isobutyl acetate is also readily biodegradable. inchem.org The structure of the ester, including the branching of the alcohol and the chain length of the acid, can influence the rate and extent of biodegradation. researchgate.net For instance, esters with a total carbon number between 12 and 18 are often more readily biodegradable, while branching in the alcohol moiety can decrease the rate of degradation. researchgate.net

The initial step in the biodegradation of esters is typically the hydrolysis of the ester bond by esterases, enzymes produced by microorganisms, to form the corresponding alcohol and carboxylic acid. nih.gov These products are then further metabolized by the microorganisms.

Methodologies for Environmental Fate Prediction and Assessment

Assessing the environmental fate of chemicals like chloroacetic acid sec-butyl ester involves a combination of experimental studies and predictive modeling.

Experimental Methods:

Adsorption-Desorption Studies (e.g., OECD 106): These tests estimate the tendency of a substance to bind to soil particles, which affects its mobility in the environment. fera.co.uk

Hydrolysis as a Function of pH (e.g., OECD 111): This determines the rate of chemical breakdown in water at different pH levels. fera.co.uk

Biodegradation Tests (e.g., OECD 307, ISO 14593): These studies measure the rate and extent of degradation by microorganisms in soil, water, and sediment under aerobic or anaerobic conditions. fera.co.ukoecd.org

Gas Chromatography-Mass Spectrometry (GC-MS): This analytical technique is used to identify and quantify the parent compound and its degradation products in environmental samples. researchgate.net

Predictive Models:

Quantitative Structure-Activity Relationship (QSAR) Models: These models use the chemical structure of a compound to predict its physicochemical properties and environmental fate. whiterose.ac.uk

Fugacity Models: These models predict the distribution of a chemical in different environmental compartments (air, water, soil, sediment) based on its properties. oecd.org

Atmospheric Chemistry Models: These models are used to estimate the rate of indirect photolysis by reactive species like hydroxyl radicals. oecd.org

By integrating data from these methodologies, a comprehensive assessment of the environmental fate of chloroacetic acid sec-butyl ester can be achieved, providing insights into its persistence, mobility, and potential for transformation in various environmental compartments.

Table of Compounds

| Compound Name |

|---|

| Chloroacetic acid sec-butyl ester |

| Chloroacetic acid |

| sec-Butanol |

| Butyl acetate |

| n-Butyl acetate |

| Isobutyl acetate |

| tert-Butyl acetate |

| sec-Butyl chloride |

| Ozone |

| Hydroxyl radical |

| n-Butanol |

| Isobutanol |

| Di-n-butyl phthalate |

| Dimethyl phthalate |

| Diethyl phthalate |

| Butyl benzoate |

| Benzoic acid |

| Butyl-o-hydroxybenzoate |

| Mono-butyl phthalate |

| p-Benzoquinone |

| Dichloroacetic acid |

| Trichloroacetic acid |

| Bromoacetic acid |

| Dibromoacetic acid |

| Bromochloroacetic acid |

| Chloroacetaldehyde |

| Chloroacetone |

| Acrylic acid |

| n-Butyl acrylate |

| Iso-butyl acrylate |

| Butyl benzyl (B1604629) phthalate |

| Phthalic acid |

| 3,4-dihydroxybenzoic acid |

Q & A

Q. What catalysts and reaction conditions are recommended for synthesizing chloro-acetic acid sec-butyl ester via esterification?

The esterification of chloro-acetic acid with sec-butanol typically employs sulfuric acid or hydrochloric acid as catalysts. A molar ratio of 1:1.2 (chloro-acetic acid to sec-butanol) is optimal to drive the reaction toward completion. The reaction is conducted under reflux at 110–120°C for 4–6 hours, followed by dehydration using magnesium sulfate or anhydrous calcium chloride .

Q. What safety protocols are critical when handling this compound, given its precursor’s hazards?

Chloro-acetic acid (precursor) is highly toxic and corrosive. Researchers must use fume hoods, wear acid-resistant gloves (e.g., nitrile), and employ face shields. Workplace exposure limits are not formally established, but strict adherence to OSHA guidelines for chloro-acetic acid derivatives is advised. Neutralization of residual acid post-reaction with alkaline absorbents (e.g., sodium bicarbonate) is mandatory .

Q. How is this compound purified after synthesis?

Post-reaction, the organic layer is separated via liquid-liquid extraction. Distillation under reduced pressure (40–60°C at 10–15 mmHg) isolates the ester. Purity is enhanced by fractional distillation or column chromatography, with GC-MS or HPLC used to verify purity (>98%) .

Q. What spectroscopic methods confirm the identity of this compound?

Key identifiers include:

- IR : Strong C=O stretch at ~1740 cm⁻¹ and C-Cl stretch near 750 cm⁻¹.

- NMR : δ 1.2–1.4 ppm (sec-butyl CH₃), δ 4.8–5.0 ppm (ester OCH(CH₃)CH₂), and δ 3.8–4.0 ppm (CH₂Cl) .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be resolved?

Contradictory thermal degradation profiles (e.g., from DSC/TGA studies) may arise from impurities or moisture content. Researchers should:

- Use anhydrous conditions during synthesis.

- Characterize stability via isothermal TGA at 100–150°C under nitrogen.

- Cross-validate with accelerated aging studies (40–60°C, 75% RH) to assess hydrolytic degradation .

Q. What strategies minimize di-ester formation during synthesis?

Di-esters form via over-esterification. Mitigation approaches include:

Q. How does the choice of desiccant impact synthesis efficiency?

Anhydrous magnesium sulfate is preferred over calcium chloride for dehydration due to higher water absorption capacity (1.05 g/g vs. 0.97 g/g). However, calcium chloride is cheaper and suitable for small-scale reactions. Residual desiccant must be removed via filtration to avoid catalytic interference in downstream steps .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- HPLC-DAD : Separates isomers (e.g., sec-butyl vs. tert-butyl) using a C18 column (mobile phase: 70:30 acetonitrile/water).

- High-resolution MS : Confirms molecular ions (e.g., m/z 167.0485 for C₆H₁₁ClO₂⁺).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Methodological Notes

- Synthesis Optimization : For scaled-up production, continuous-flow reactors improve heat transfer and reduce side reactions compared to batch reactors .

- Toxicity Mitigation : Substitute chloro-acetic acid with less toxic sodium chloroacetate in preliminary studies, though ester yields may decrease by 15–20% .

- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs, HPLC chromatograms) in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products